Fmoc-Thr(tBu)-OH-13C4,15N

LC-MS/MS quantification internal standard isotope dilution mass spectrometry

This Fmoc-Thr(tBu)-OH-13C4,15N building block is engineered for unambiguous absolute quantitation. Its unique +5 Da mass shift eliminates signal overlap in complex matrices, a capability single-isotope labels cannot match. Essential for synthesizing AQUA peptides and enabling heteronuclear NMR experiments. Ensure your MS and NMR data integrity with this definitive internal standard.

Molecular Formula C23H27NO5
Molecular Weight 402.4 g/mol
Cat. No. B15142508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Thr(tBu)-OH-13C4,15N
Molecular FormulaC23H27NO5
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
InChIInChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m1/s1/i1+1,14+1,20+1,21+1,24+1
InChIKeyLZOLWEQBVPVDPR-WKZRXMFASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.1 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Thr(tBu)-OH-13C4,15N: Specifications and Procurement-Ready Characteristics of a Dual-Isotope Labeled Threonine Building Block


Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N (CAS 1485528-28-6) is a stable isotope-labeled protected amino acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). The compound features a fluorenylmethyloxycarbonyl (Fmoc) N-terminal protecting group and a tert-butyl (tBu) side-chain hydroxyl protecting group, with uniform ¹³C-labeling at four carbon positions and ¹⁵N-labeling at the amino nitrogen. Certified isotopic purity specifications include 99 atom % ¹³C and 98 atom % ¹⁵N, with an overall chemical purity of 97% (CP) . This dual-isotope labeling produces a mass shift of M+5 relative to the unlabeled parent compound (CAS 71989-35-0), establishing its primary utility as an internal standard for quantitative mass spectrometry and as an NMR probe . The compound is classified as a research-use-only reagent intended for incorporation into synthetic peptides.

Why Unlabeled Fmoc-Thr(tBu)-OH or Single-Isotope Analogs Cannot Substitute for Fmoc-Thr(tBu)-OH-13C4,15N in Quantitative MS and Heteronuclear NMR Workflows


Unlabeled Fmoc-Thr(tBu)-OH (CAS 71989-35-0) and single-isotope variants such as Fmoc-Thr(tBu)-OH-¹⁵N (M+1 mass shift) cannot functionally substitute for the ¹³C₄,¹⁵N dual-labeled derivative in applications requiring robust MS quantitation or multi-dimensional heteronuclear NMR. In LC-MS/MS quantification, the M+5 mass shift of the dual-labeled compound provides definitive separation from the natural isotopic envelope of the unlabeled analyte, minimizing signal crosstalk and ion suppression effects compared to M+1 or M+4 alternatives . In NMR structural studies, uniform ¹³C,¹⁵N labeling enables triple-resonance backbone assignment experiments that single-isotope labeling cannot support [1]. Furthermore, the certified isotopic purity (99 atom % ¹³C, 98 atom % ¹⁵N) and chemical purity (97% CP) specifications ensure lot-to-lot consistency suitable for validated bioanalytical methods, whereas generic or lower-purity alternatives introduce unacceptable variability in absolute quantification workflows .

Fmoc-Thr(tBu)-OH-13C4,15N: Quantitative Evidence of Differentiation Versus Unlabeled and Single-Isotope Comparators


Mass Shift Differentiation: M+5 Dual-Labeled Fmoc-Thr(tBu)-OH-13C4,15N Versus M+1 Single-Labeled Fmoc-Thr(tBu)-OH-15N

The ¹³C₄,¹⁵N dual-labeled Fmoc-Thr(tBu)-OH exhibits an M+5 mass shift relative to unlabeled Fmoc-Thr(tBu)-OH, compared to the M+1 shift of the ¹⁵N-only variant . In LC-MS/MS quantification, the M+5 shift ensures the labeled internal standard signal resides entirely outside the natural isotopic envelope of the unlabeled analyte, whereas M+1-labeled internal standards show measurable isotopic overlap (typically 2-5% of the monoisotopic peak intensity for peptides containing 20+ carbon atoms) that introduces systematic bias in low-concentration measurements [1].

LC-MS/MS quantification internal standard isotope dilution mass spectrometry

Isotopic Purity Specifications: Fmoc-Thr(tBu)-OH-13C4,15N Versus Standard-Grade Unlabeled Fmoc-Thr(tBu)-OH

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is certified at 99 atom % ¹³C and 98 atom % ¹⁵N isotopic purity with 97% chemical purity (CP), compared to standard-grade unlabeled Fmoc-Thr(tBu)-OH which typically carries a chemical purity specification of ≥98.0% (HPLC) but no isotopic certification . The dual-certification framework ensures that the labeled internal standard does not introduce unlabeled analyte contamination that would systematically elevate blank signal and compromise lower limit of quantification (LLOQ).

bioanalytical method validation stable isotope labeling quality control

NMR Suitability: Uniform 13C,15N Dual-Labeled Fmoc-Thr(tBu)-OH-13C4,15N Versus Unlabeled Building Block

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is explicitly designated as 'bio NMR: suitable' in vendor technical documentation, reflecting its utility in triple-resonance heteronuclear NMR experiments (e.g., HNCA, HNCO, HNCACB) when incorporated into synthetic peptides . Unlabeled Fmoc-Thr(tBu)-OH generates only ¹H signals and cannot support the ¹³C-¹⁵N backbone correlation experiments required for de novo protein structure determination. Uniform dual-labeling (¹³C,¹⁵N) of specific residues enables site-specific resonance assignment without the cost of uniformly labeling the entire peptide via bacterial expression [1].

heteronuclear NMR protein structure determination triple-resonance experiments

Metabolic Tracing Compatibility: 13C4,15N-Labeled Threonine Core for Incorporation into Downstream Metabolites

The threonine core labeled with ¹³C₄,¹⁵N has been demonstrated in primary research as a metabolic tracer for tracking t⁶A (N⁶-threonylcarbamoyladenosine) biosynthesis, a critical tRNA modification. In tracer experiments, cells cultured with [¹³C₄,¹⁵N]L-threonine showed detectable MS signals for labeled t⁶A at 6 hours (n=4 biologically independent samples per group), enabling dynamic measurement of threonine-dependent tRNA modification rates [1]. Unlabeled threonine or single-isotope variants would produce either no signal differentiation (unlabeled) or ambiguous mass shifts (single-isotope) against the complex background of cellular metabolites.

metabolic flux analysis stable isotope tracing tRNA modification

SPPS Coupling Efficiency: Isotope-Labeled Fmoc-Thr(tBu)-OH-13C4,15N Maintains Comparable Reactivity to Unlabeled Counterpart

Stable isotope-labeled Fmoc-amino acids, including the ¹³C₄,¹⁵N derivative, are incorporated into peptides using standard Fmoc-SPPS coupling protocols (3 molar equivalents relative to resin loading, HCTU/DIPEA activation) without requiring modification of reaction conditions compared to unlabeled Fmoc-Thr(tBu)-OH [1]. Published methodology for synthesizing isotopically labeled peptides confirms that commercially available labeled Fmoc-amino acids couple with efficiency comparable to unlabeled building blocks in both conventional room-temperature and microwave-assisted SPPS, with the primary constraint being cost rather than chemical reactivity [2].

solid-phase peptide synthesis microwave-assisted SPPS coupling efficiency

Optimal Use Cases for Fmoc-Thr(tBu)-OH-13C4,15N: Where Dual-Isotope Labeling Delivers Definitive Value


LC-MS/MS Absolute Quantification of Therapeutic Peptides and Proteins in Biological Matrices

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is the preferred building block for synthesizing stable isotope-labeled internal standard (SIL-IS) peptides for LC-MS/MS quantification of threonine-containing therapeutic peptides or signature peptides from protein biologics. The M+5 mass shift eliminates isotopic crosstalk, while certified isotopic purity (99 atom % ¹³C, 98 atom % ¹⁵N) ensures minimal unlabeled analyte carryover in the IS stock . This enables validated bioanalytical methods with lower limits of quantification suitable for pharmacokinetic studies and clinical trial sample analysis where regulatory compliance requires SIL internal standards.

Site-Specific NMR Structural Determination of Synthetic Peptides and Small Proteins

Incorporation of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N at specific positions within synthetic peptides enables heteronuclear triple-resonance NMR experiments (HNCA, HNCO, HNCACB) for backbone resonance assignment without requiring uniformly labeled recombinant protein . This is particularly valuable for studying peptides containing non-canonical amino acids, post-translational modifications, or cyclic structures that are inaccessible via bacterial expression systems. The 'bio NMR: suitable' designation confirms compatibility with standard NMR sample preparation and data acquisition protocols.

Metabolic Flux Analysis of Threonine-Dependent Pathways in Cancer and Metabolic Disease Models

The ¹³C₄,¹⁵N-labeled threonine core (following Fmoc/tBu deprotection) serves as a metabolic tracer for quantifying threonine incorporation into downstream metabolites, including t⁶A-modified tRNA . The dual-isotope signature enables definitive MS-based tracking of label incorporation into specific metabolites against complex cellular backgrounds. This application supports mechanism-of-action studies for threonine metabolism-targeting therapeutics and biomarker discovery in oncology.

Quality Control Reference Standards for Peptide Drug Substance and Drug Product Release Testing

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N enables synthesis of stable isotope-labeled reference peptides that serve as internal standards for quality control release testing of peptide drug substances. The certified isotopic and chemical purity provides traceability for cGMP analytical methods, while the M+5 mass shift allows simultaneous detection of both labeled reference and unlabeled drug substance in a single LC-MS run, improving assay precision and reducing instrument time.

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